molecular formula C4H8O4S2 B058498 (4S,5R)-1,1-dioxodithiane-4,5-diol CAS No. 120586-49-4

(4S,5R)-1,1-dioxodithiane-4,5-diol

Cat. No.: B058498
CAS No.: 120586-49-4
M. Wt: 184.2 g/mol
InChI Key: HEDDKNPLYXIIDO-DMTCNVIQSA-N
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Description

(4S,5R)-1,1-Dioxodithiane-4,5-diol is a chiral organosulfur compound featuring a six-membered dithiane ring with a sulfone group (1,1-dioxo) and vicinal diol substituents at positions 4 and 5. Its molecular formula is C₄H₈O₂S₂ (molecular weight: 168.24 g/mol), sharing the same formula as its structural analog (4S,5S)-1,2-dithiane-4,5-diol but differing in sulfur oxidation states and stereochemistry . The sulfone group enhances polarity and stability compared to non-oxidized dithiane derivatives.

Properties

CAS No.

120586-49-4

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

(4S,5R)-1,1-dioxodithiane-4,5-diol

InChI

InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1

InChI Key

HEDDKNPLYXIIDO-DMTCNVIQSA-N

SMILES

C1C(C(CS(=O)(=O)S1)O)O

Isomeric SMILES

C1[C@H]([C@H](CS(=O)(=O)S1)O)O

Canonical SMILES

C1C(C(CS(=O)(=O)S1)O)O

Other CAS No.

120586-49-4

Synonyms

1,2-dithiane-4,5-diol 1,1-dioxide
NSC 624151
NSC-624151

Origin of Product

United States

Comparison with Similar Compounds

Stereochemical Variants

Key stereoisomers of dithiane-diol derivatives include (4S,5S), (4R,5R), and (4S,5R) configurations. Differences in chirality significantly impact physical and chemical properties:

Compound Configuration Optical Rotation ([α]D) Retention Time (GC, 130°C) Reference
(4S,5S)-5b (diacetate) (4S,5S) -42.1 (c 0.96 in CHCl₃) 7.7 min
(4R,5R)-Octane-4,5-diol (4R,5R) +44.4 (c 0.12 in EtOH) 8.2 min*
(4S,5R)-1,1-Dioxodithiane-4,5-diol (4S,5R) Not reported Not reported

*Retention times for diol derivatives under similar conditions.

  • Stereochemical differences also affect derivatization efficiency. For example, (4S,5S)-4b achieved 87% yield upon acetylation, whereas (4S,5R) may show altered reactivity due to steric or electronic effects from the sulfone group .

Structural Analogs

(4S,5S)-1,2-Dithiane-4,5-Diol

This compound (DrugBank ID: DB02693) shares the diol motif but lacks sulfone groups, featuring a 1,2-dithiane ring instead. Key comparisons:

Property (4S,5S)-1,2-Dithiane-4,5-Diol This compound
Oxidation State Thioether (S–S) Sulfone (SO₂)
Molecular Weight 152.24 g/mol 168.24 g/mol
Pharmacological Target 6,7-Dimethyl-8-ribityllumazine synthase Unknown
Solubility Moderate in polar solvents Higher polarity due to SO₂
  • The sulfone group in this compound increases polarity, likely improving aqueous solubility but reducing membrane permeability compared to the thioether analog .
  • Pharmacological divergence is expected: the sulfone’s electron-withdrawing nature may alter binding affinity to biological targets .
Dithiane-Diacetate Derivatives

Acetylation of diols, as demonstrated for (4S,5S)-4b, yields diacetates with distinct NMR profiles:

  • 1H-NMR (600 MHz, CDCl₃) : δ 4.99 (m, 2H), 2.06 (s, 6H) for (4S,5S)-5b .
  • The (4S,5R) analog may show shifted peaks due to sulfone-induced deshielding or altered coupling constants.

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